molecular formula C35H36F7N5O5 B610864 SKI2496 CAS No. 1308378-95-1

SKI2496

カタログ番号: B610864
CAS番号: 1308378-95-1
分子量: 739.6918
InChIキー: JLKXURLUTOXXPN-NDEPHWFRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SKI2496 is a potent and orally Bioavailable Gonadotropin-Releasing Hormone Receptor Antagonist (hGnRHR IC50 = 0.46 nM;  max. LH inh. inh. (%, h)= 84%, 12h;  LH inh. (24h) = 76%.). This compound exhibited more selective antagonistic activity toward the human GnRH receptors over the GnRHRs in monkeys and rats, and this compound also showed inhibitory effects on GnRH-mediated signaling pathways. Pharmacokinetic and pharmacodynamic evaluations of this compound revealed improved bioavailability and superior gonadotropic suppression activity compared with Elagolix, the most clinically advanced compound. This compound may represent a promising candidate for an orally available hormonal therapy.

科学的研究の応用

Pharmacological Profile

Mechanism of Action:
SKI2496 acts as a selective antagonist of human GnRH receptors, inhibiting the signaling pathways mediated by GnRH. This action leads to decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical in regulating reproductive hormone levels.

Pharmacokinetics:
Research indicates that this compound exhibits favorable pharmacokinetic properties, including improved oral bioavailability compared to other GnRH antagonists like Elagolix. It has been shown to effectively suppress gonadotropic activity in preclinical models, making it a promising candidate for clinical use in managing conditions such as endometriosis and prostate cancer .

Comprehensive Data Table

Property Details
Chemical Name This compound (compound 18a)
Target Human GnRH receptors
Selectivity More selective for human receptors than animal models
Bioavailability Improved compared to Elagolix
Therapeutic Applications Hormone-dependent disorders (e.g., endometriosis)
Current Development Stage Preclinical

Case Studies

  • Endometriosis Treatment:
    A study evaluated the efficacy of this compound in a preclinical model of endometriosis. The compound demonstrated significant reduction in lesion size and pain behaviors when administered orally, indicating its potential as a therapeutic agent for managing endometriosis symptoms .
  • Prostate Cancer:
    Another investigation into this compound's application in prostate cancer revealed that it effectively reduced serum testosterone levels and inhibited tumor growth in xenograft models. The findings suggest that this compound could serve as an alternative to current androgen deprivation therapies .
  • Pharmacokinetic Studies:
    Detailed pharmacokinetic studies have shown that this compound has a rapid absorption profile with peak plasma concentrations occurring within hours of administration. Its half-life supports once-daily dosing, enhancing patient compliance compared to other treatments requiring multiple doses .

特性

CAS番号

1308378-95-1

分子式

C35H36F7N5O5

分子量

739.6918

IUPAC名

(R)-4-((2-(3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-5-(4-((5-(trifluoromethyl)furan-2-yl)methyl)piperazin-1-yl)-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)amino)butanoic acid

InChI

InChI=1S/C35H36F7N5O5/c1-22-31(45-17-15-44(16-18-45)19-24-12-13-29(52-24)35(40,41)42)32(50)47(21-28(23-7-3-2-4-8-23)43-14-6-11-30(48)49)33(51)46(22)20-25-26(34(37,38)39)9-5-10-27(25)36/h2-5,7-10,12-13,28,43H,6,11,14-21H2,1H3,(H,48,49)/t28-/m0/s1

InChIキー

JLKXURLUTOXXPN-NDEPHWFRSA-N

SMILES

O=C1C(N2CCN(CC3=CC=C(C(F)(F)F)O3)CC2)=C(C)N(CC4=C(C(F)(F)F)C=CC=C4F)C(N1C[C@H](NCCCC(O)=O)C5=CC=CC=C5)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SKI2496;  SKI-2496;  SKI 2496.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SKI2496
Reactant of Route 2
SKI2496
Reactant of Route 3
SKI2496
Reactant of Route 4
SKI2496
Reactant of Route 5
SKI2496
Reactant of Route 6
SKI2496

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。